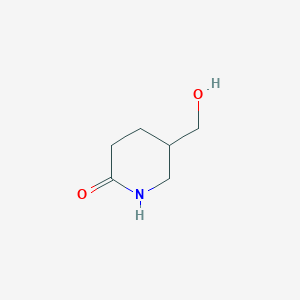

5-(Hydroxymethyl)piperidin-2-one

Overview

Description

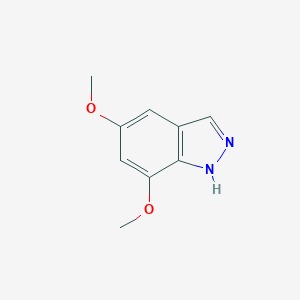

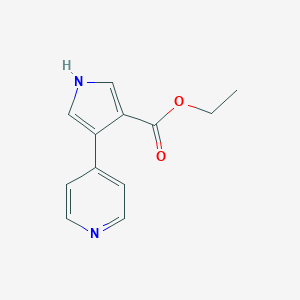

5-(Hydroxymethyl)piperidin-2-one is a chemical compound that belongs to the class of organic compounds known as piperidinones. Piperidinones are a subclass of lactams, which are cyclic amides. They are characterized by a 6-membered ring structure that includes one nitrogen atom and a ketone group. The hydroxymethyl group attached to the 5-position of the piperidin-2-one ring adds to the chemical's reactivity and potential for further functionalization.

Synthesis Analysis

The synthesis of substituted 5-(hydroxymethyl)piperazin-2-ones, which are closely related to 5-(hydroxymethyl)piperidin-2-ones, has been established using an automated synthesis process involving chiral α-bromocarboxylic acids and Garner's aldehyde . This method is noted for its efficiency and safety, as the automated synthesizer allows for controlled reagent addition. The synthesis of related piperidine alkaloids, such as 5-hydroxyhomopipecolic acid and 5-hydroxysedamine, involves key steps like ring opening of α-aminobutyrolactone and cascade reactions .

Molecular Structure Analysis

The molecular structure of compounds closely related to 5-(hydroxymethyl)piperidin-2-one has been studied using X-ray crystallography and density functional theory (DFT) . These studies provide insights into the conformational flexibility of the piperidine ring and the influence of substituents on the overall molecular geometry. The presence of hydroxymethyl groups and other substituents can lead to various intermolecular interactions, such as hydrogen bonding, which can affect the crystal packing and stability of the compound .

Chemical Reactions Analysis

The reactivity of piperidin-2-ones can be inferred from studies on similar compounds. For instance, the synthesis of O-substituted derivatives of piperidine involves coupling reactions and substitutions at the oxygen atom . The presence of the hydroxymethyl group in 5-(hydroxymethyl)piperidin-2-one would likely offer additional sites for chemical reactions, potentially leading to a wide range of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

While specific studies on the physical and chemical properties of 5-(hydroxymethyl)piperidin-2-one are not provided, related research on piperidine derivatives reveals that these compounds can exhibit significant biological activity . The physical properties such as solubility, melting point, and boiling point would be influenced by the presence of the hydroxymethyl group and the overall molecular structure. The chemical properties, including reactivity and stability, can be deduced from the molecular and crystal structure analyses, which show the potential for hydrogen bonding and other intermolecular interactions .

Scientific Research Applications

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Piperidines, including “5-(Hydroxymethyl)piperidin-2-one”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Here are some more applications of piperidine derivatives:

-

Synthesis of Cyclic Amines : Piperidines can be synthesized from primary amines with diols catalyzed by a Cp*Ir complex . This method has been used to produce a variety of five-, six-, and seven-membered cyclic amines .

-

Functionalization of Piperidines : Functionalization of piperidines is an important task of modern organic chemistry . Various methods have been developed for the functionalization of piperidines, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

-

Pharmacological Applications : Piperidine derivatives have been found to have various pharmacological applications . They have been used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

-

Drug Construction : Piperidine-containing compounds are one of the most important synthetic medicinal blocks for drug construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

-

Synthesis of Enantioenriched α-Substituted Piperidines : A practical continuous flow reaction of readily accessible N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities within minutes .

-

Enantioselective Synthesis of Chiral 2-Aryl Pyrrolidines and Piperidines : The combination of chiral bicyclo[3.3.0]octadiene ligands, an active rhodium hydroxide complex, and neutral reaction conditions enabled a highly enantioselective rhodium-catalyzed arylation of aliphatic N-tosylaldimines in high yield .

Piperidines, including “5-(Hydroxymethyl)piperidin-2-one”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Here are some more applications of piperidine derivatives:

-

One-Pot Sequential Suzuki–Miyaura Coupling and Hydrogenation : One-pot sequential Suzuki–Miyaura coupling and hydrogenation were carried out under mild conditions .

-

Synthesis of Nitrogen-Containing Heterocycles : A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .

-

Synthesis of Optically Pure C2-Symmetrical Cyclic Amines : Optically pure C2-symmetrical cyclic amines were efficiently synthesized from the corresponding diols obtained from an enantioselective borohydride reduction of diketones in the presence of a chiral β-ketoiminato cobalt (II) catalyst .

-

Mild, Rhodium-Catalyzed Hydroaminations of Unactivated Olefins : Mild, rhodium-catalyzed hydroaminations of unactivated olefins with primary and secondary alkylamines form the corresponding five- and six-membered products in excellent yields .

-

Intramolecular Amination of Organoboronates : An intramolecular amination of organoboronates provides azetidines, pyrrolidines, and piperidines via a 1,2-metalate shift of an aminoboron “ate” complex .

-

Enantioselective Synthesis of Chiral 2-Aryl Pyrrolidines and Piperidines : The combination of chiral bicyclo[3.3.0]octadiene ligands, an active rhodium hydroxide complex, and neutral reaction conditions enabled a highly enantioselective rhodium-catalyzed arylation of aliphatic N-tosylaldimines in high yield .

Safety And Hazards

When handling 5-(Hydroxymethyl)piperidin-2-one, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Piperidines, including 5-(Hydroxymethyl)piperidin-2-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field and suggesting that future research will continue to explore the synthesis and applications of piperidines.

properties

IUPAC Name |

5-(hydroxymethyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-4-5-1-2-6(9)7-3-5/h5,8H,1-4H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQVPLMNHXQYMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572257 | |

| Record name | 5-(Hydroxymethyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Hydroxymethyl)piperidin-2-one | |

CAS RN |

146059-77-0 | |

| Record name | 5-(Hydroxymethyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(hydroxymethyl)piperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.